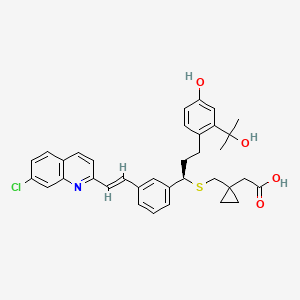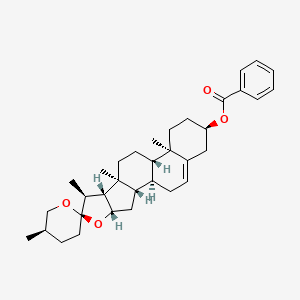![molecular formula C₂₃H₂₀ClNO₆ B1141314 ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate CAS No. 400024-08-0](/img/structure/B1141314.png)
ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and characterization of ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate and related compounds involve complex organic synthesis methods, including Knoevenagel condensation reactions and characterization techniques like X-ray diffraction studies, spectral studies, and antimicrobial, antioxidant susceptibilities assessments (Kumar et al., 2016).
Synthesis Analysis
Synthesis often employs Knoevenagel condensation reactions, utilizing precursors such as aldehydes and ethyl acetoacetate in the presence of catalysts. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized using 4-chlorobenzaldehyde and ethyl acetoacetate with piperidine and trifluoroacetic acid (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure is elucidated using spectral and X-ray diffraction studies, showing compounds typically crystallize in specific systems (e.g., monoclinic) and adopt conformations like Z about C=C bonds (Kumar et al., 2016).
Chemical Reactions and Properties
The chemical reactivity includes participating in further Knoevenagel condensations and reactions with various reagents to introduce or modify functional groups. These reactions are foundational for synthesizing complex molecules with potential biological activities (Naveen et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate has been synthesized and characterized in various studies. These compounds often undergo Knoevenagel condensation reactions, a process widely used in organic chemistry for synthesizing various compounds (Kariyappa et al., 2016).
Reactions with Other Compounds
- The compound has been involved in reactions with different aldehydes and ketones. For example, Knoevenagel condensations of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate have been studied, showing the formation of various compounds under different conditions (Paula et al., 2012).
Applications in Antimicrobial and Antioxidant Studies
- Some derivatives of this compound have been evaluated for their antimicrobial and antioxidant susceptibilities. These studies provide insights into the potential use of such compounds in medical and biological research (Kumar et al., 2016).
Structural and Mechanistic Insights
- X-ray diffraction and NMR studies have been conducted to understand the molecular structure of derivatives of this compound. These studies contribute to a deeper understanding of their chemical properties and potential applications in various fields of research (Achutha et al., 2017).
Catalytic and Synthetic Applications
- The compound and its derivatives have been used in catalytic reactions, such as in the synthesis of other complex organic molecules. These reactions highlight the versatility of the compound in synthetic organic chemistry (Sakhabutdinova et al., 2018).
Eigenschaften
IUPAC Name |
ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO6/c1-2-31-23(29)18(13-15-7-3-6-10-19(15)24)20(26)14-30-12-11-25-21(27)16-8-4-5-9-17(16)22(25)28/h3-10,13H,2,11-12,14H2,1H3/b18-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMWFGTVILLKOV-QGOAFFKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)COCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1Cl)/C(=O)COCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amlodipine Impurity U | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

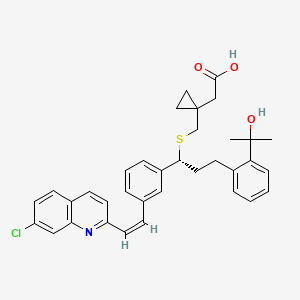
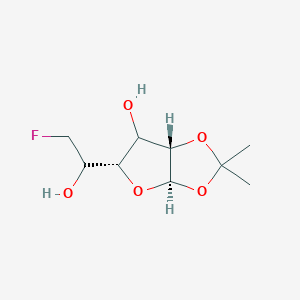
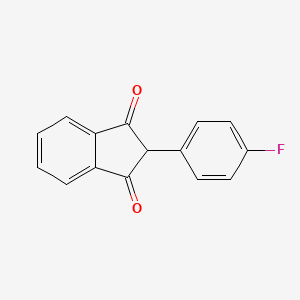

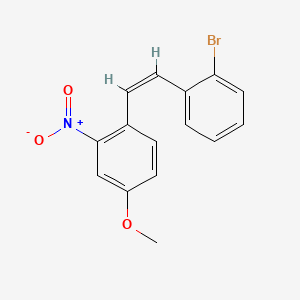
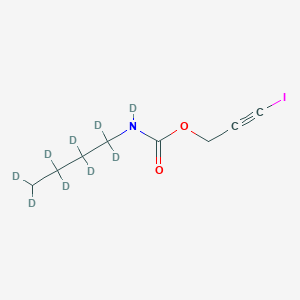
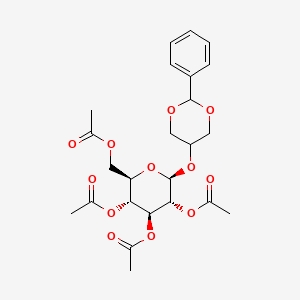
![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)
